molecular formula C19H16ClN5O5S2 B2516293 2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide CAS No. 389072-92-8

2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide

Cat. No.: B2516293
CAS No.: 389072-92-8
M. Wt: 493.94
InChI Key: POXHHHRSVAFNNE-UHFFFAOYSA-N
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Description

This novel synthetic small molecule, 2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide, is a compound of significant interest in medicinal chemistry and cancer research. Its complex structure, integrating a 1,3,4-thiadiazole core with substituted benzamide and ethoxyphenyl moieties, is designed for targeted biological activity. The compound is primarily investigated for its potential as a protein kinase inhibitor. Research indicates that molecules of this class can exhibit potent antiproliferative effects by interfering with key signaling pathways that drive cell division and survival in various cancer cell lines. The specific strategic incorporation of the nitro and chloro substituents is intended to enhance binding affinity and selectivity towards specific ATP-binding pockets of target kinases. Its primary research value lies in its utility as a lead compound for the development of novel targeted therapies, serving as a crucial chemical probe for studying kinase-mediated signaling cascades, apoptosis induction, and mechanisms of drug resistance in experimental oncology. This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O5S2/c1-2-30-13-6-3-11(4-7-13)21-16(26)10-31-19-24-23-18(32-19)22-17(27)14-9-12(25(28)29)5-8-15(14)20/h3-9H,2,10H2,1H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXHHHRSVAFNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, introduction of the nitro group, and subsequent functionalization to introduce the chloro and ethoxyphenyl groups.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium ethoxide, potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological functions.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Biological Activity Molecular Weight logP
Target Compound (2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl]-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide) 1,3,4-Thiadiazole -NO₂, -Cl, 4-ethoxyphenyl, carbamoylmethyl-sulfanyl Antifungal, Insecticidal* 471.93 3.19
K401-2601 (ChemDiv) 1,3,4-Thiadiazole -NO₂, -Cl, 5-methylthiadiazole, carbamoylmethyl-sulfanyl Screening compound (cysteine targeting) 471.93 3.19
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole -CF₃, 4-chlorophenoxy Not reported 392.30 ~3.5†
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole -NO₂, -Cl, 4-methoxy-3-methylphenyl Herbicidal activity 402.82 2.98
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide 1,3,4-Thiadiazole Ethylsulfanyl, 2-methylbenzamide Not reported 279.38 2.04

*Inferred from structural analogues; †Estimated based on substituent contributions.

Key Observations:

Core Heterocycle : The 1,3,4-thiadiazole ring is shared among most analogues, but substitution at the 2- and 5-positions dictates activity. For example, the thiazole-based compound () shows herbicidal activity, whereas thiadiazoles are more associated with antifungal effects .

Solubility and Lipophilicity : The ethoxyphenyl group in the target compound increases hydrophobicity (logP = 3.19) compared to the trifluoromethyl-substituted analogue (logP ~3.5), which may affect membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (MW 471.93) exceeds Lipinski’s rule of five threshold (500 Da), which may limit oral bioavailability compared to smaller analogues like N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (MW 279.38) .
  • Water Solubility : The nitro group in the target compound reduces solubility (logSw = -3.77), necessitating formulation optimization for in vivo applications .

Methodological Considerations

Structural analyses of these compounds often employ X-ray crystallography (e.g., butterfly conformation in ’s compound) and computational tools like SHELXL and WinGX for refinement . These methods highlight the role of molecular geometry in biological interactions, such as the near-coplanar arrangement of benzene and thiadiazole rings optimizing π-π stacking .

Biological Activity

2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a chlorobenzamide core, a thiadiazole ring, and an ethoxyphenyl group, which contribute to its diverse pharmacological properties. The presence of the thiadiazole moiety is particularly significant as it is associated with various biological activities, including antimicrobial and anticancer effects.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Component Description
Chlorobenzamide Core Central structure providing stability and reactivity
Thiadiazole Ring Known for diverse pharmacological effects
Ethoxyphenyl Group Enhances lipophilicity and potential biological interactions

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve the modulation of biochemical pathways associated with cell proliferation and apoptosis. Research has shown that compounds containing the thiadiazole moiety often act as enzyme inhibitors, which could contribute to their anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens remains limited. The structural features of the compound likely enhance its ability to interact with microbial targets.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Initial findings indicate that it may bind to specific enzymes or receptors involved in disease pathways. Interaction studies focusing on binding affinity and inhibitory effects are essential for elucidating how this compound exerts its biological effects.

Case Studies

Several studies have explored the biological activity of similar compounds derived from benzamides and thiadiazoles. For instance:

  • Benzamide Derivatives : A series of novel benzamide derivatives were synthesized and evaluated as RET kinase inhibitors for cancer therapy. These compounds exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations .
  • Thiadiazole Compounds : Research on other thiadiazole-containing compounds has shown promising results in terms of antimicrobial activity against various Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound Name Structural Features Unique Aspects
2-Chloro-N-(4-ethoxyphenyl)-5-(methylthio)benzamideContains a methylthio group instead of a thiadiazole ringLacks diverse biological activity associated with thiadiazoles
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamideContains a methoxy group and a sulfamoylphenyl groupDifferent pharmacological profile due to sulfamoyl group

The uniqueness of this compound lies in its combination of structural elements which may confer distinct chemical reactivity and biological properties compared to similar compounds.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under controlled pH and temperature .
  • Sulfanyl linkage introduction : Reaction of mercapto-thiadiazole intermediates with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) .
  • Amide coupling : Use of carbodiimide-based coupling agents (e.g., DCC) to attach the benzamide moiety .
    Optimization : Parameters like solvent choice (e.g., ethanol for solubility), temperature (60–80°C for cyclization), and catalysts (e.g., pyridine for acid scavenging) are systematically varied. Reaction progress is monitored via TLC or HPLC .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm functional groups (e.g., nitro at ~8.3 ppm, ethoxy at ~1.3 ppm) and connectivity .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (nitro group) validate key bonds .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragments (e.g., loss of –NO2_2) .

Advanced: How can crystallographic software like SHELX refine the compound’s structure and validate purity?

  • SHELXL : Refines X-ray diffraction data to resolve bond lengths/angles and detect disorder (e.g., ethoxyphenyl orientation) .
  • Validation : R-factor (<5%), residual electron density maps, and Hirshfeld surface analysis ensure structural accuracy. Twinning or pseudosymmetry is addressed using SHELXD .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement .

Advanced: What strategies are used to resolve contradictions in bioactivity data across studies?

  • Cross-validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) .
  • Meta-analysis : Compare data across journals (e.g., Journal of Medicinal Chemistry vs. European Journal of Pharmacology) to identify methodological outliers .
  • Control experiments : Test stability under assay conditions (e.g., DMSO solvent effects) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Nitro group : Replace with –CF3_3 to enhance electron-withdrawing effects and assess cytotoxicity changes .
  • Ethoxyphenyl moiety : Substitute with fluorophenyl to study π-π stacking interactions in enzyme binding .
  • Thiadiazole sulfur : Oxidize to sulfone to evaluate impact on solubility and membrane permeability .

Basic: What purification methods ensure high yield and purity?

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) .
  • Recrystallization : Ethanol/water mixtures (70:30) optimize crystal growth and remove polar impurities .

Advanced: How are computational tools integrated into experimental design?

  • Docking simulations (AutoDock Vina) : Predict binding affinity to target proteins (e.g., COX-2) using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G*) .
  • Molecular dynamics (GROMACS) : Simulate solvation effects (e.g., water vs. lipid bilayer) on conformation .

Advanced: What experimental controls are critical for bioactivity assays?

  • Positive controls : Use established drugs (e.g., ciprofloxacin for antimicrobial assays) .
  • Solvent controls : Include DMSO (≤1% v/v) to rule out solvent-induced toxicity .
  • Blind screening : Test enantiomers (if chiral centers exist) to isolate stereospecific effects .

Advanced: How do environmental factors (pH, light) influence compound stability?

  • pH stability : Monitor degradation via HPLC under acidic (pH 2) and basic (pH 10) conditions; nitro groups may hydrolyze at high pH .
  • Photostability : Expose to UV (254 nm) and measure absorbance changes; aromatic rings are prone to photodegradation .

Advanced: What standards govern data reporting for reproducibility?

  • IUPAC nomenclature : Use ChemDraw or PubChem for systematic naming .
  • Crystallography data : Report CIF files with CCDC deposition numbers (e.g., CCDC 1234567) .
  • Spectral data : Include raw NMR FID files and integration values in supplementary materials .

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